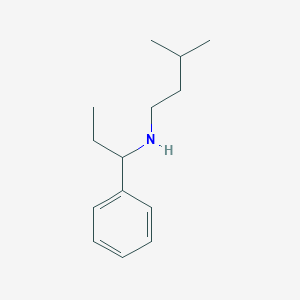
(3-Methylbutyl)(1-phenylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbutyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C14H23N It is a type of amine, characterized by the presence of a nitrogen atom bonded to a 3-methylbutyl group and a 1-phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1-phenylpropyl)amine typically involves the reaction of 3-methylbutylamine with 1-phenylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile or imine precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired amine product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbutyl)(1-phenylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted amines or amides.
Aplicaciones Científicas De Investigación
(3-Methylbutyl)(1-phenylpropyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylbutyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropylamine: A structurally similar compound with a phenyl group attached to a propylamine moiety.
N-Methyl-1-phenylpropan-2-amine: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
(3-Methylbutyl)(1-phenylpropyl)amine is unique due to the presence of both a 3-methylbutyl group and a 1-phenylpropyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
3-methyl-N-(1-phenylpropyl)butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-14(15-11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3 |
Clave InChI |
NESGFLWPANKREB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


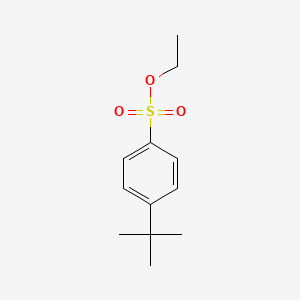
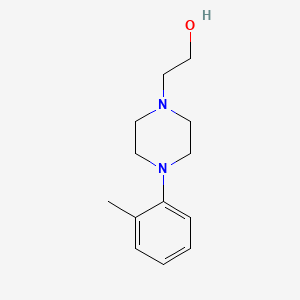
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
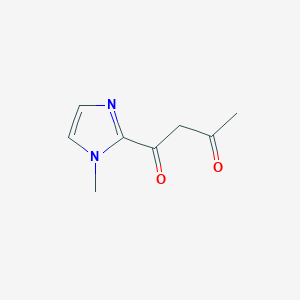
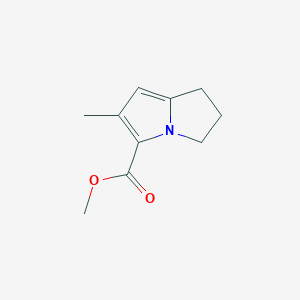
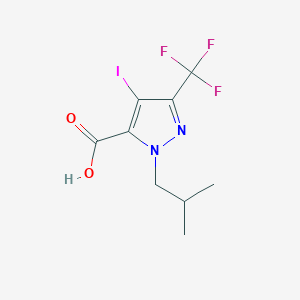

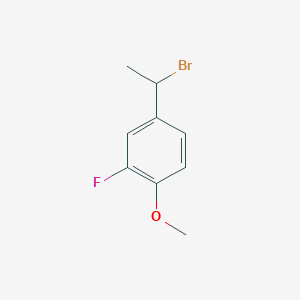
![(Z)-4-chloro-N-[(4-chlorophenyl)methyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B15276062.png)

![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
